8-Benzylamino-7-(2-hydroxy-3-o-tolyloxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-(BENZYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzylamino group, a hydroxyphenoxypropyl group, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the purine core, the introduction of the benzylamino group, and the attachment of the hydroxyphenoxypropyl group. Common synthetic routes may include:
Formation of the Purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylamino Group: This can be achieved through nucleophilic substitution reactions using benzylamine as a nucleophile.
Attachment of the Hydroxyphenoxypropyl Group: This step may involve etherification reactions using appropriate phenol derivatives and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(BENZYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylamino and hydroxyphenoxypropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzylamine, phenol derivatives, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(BENZYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(BENZYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(BENZYLAMINO)-3-(2-ETHOXYPHENOXY)-2-PROPANOL
- 1-(BENZYLAMINO)-3-(2-METHYLPHENOXY)-2-PROPANOL
- 4-(2-((2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL)AMINO)ETHOXY)BENZAMIDE
Uniqueness
8-(BENZYLAMINO)-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine core with benzylamino and hydroxyphenoxypropyl groups sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H25N5O4/c1-15-8-6-7-11-18(15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-12-16-9-4-3-5-10-16/h3-11,17,29H,12-14H2,1-2H3,(H,24,25)(H,26,30,31) |
InChI Key |
JSUGBGWTSFJOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Origin of Product |
United States |
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